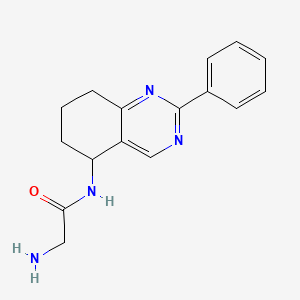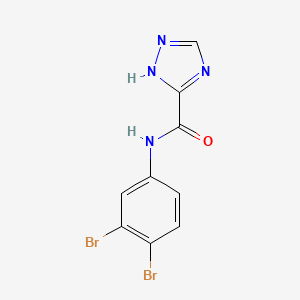
N~1~-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)glycinamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)glycinamide hydrochloride, commonly known as PTG, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTG is a derivative of glycine and belongs to the class of quinazoline compounds.
Mécanisme D'action
PTG exerts its therapeutic effects by modulating various biochemical pathways in the body. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). PTG also regulates the expression of genes involved in cell proliferation and apoptosis. It has been found to activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
PTG has been shown to have a variety of biochemical and physiological effects. It can reduce oxidative stress and inflammation, improve mitochondrial function, and enhance synaptic plasticity. PTG also regulates the activity of various neurotransmitters such as dopamine, serotonin, and glutamate. It has been found to enhance learning and memory and can protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
PTG has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. PTG is also stable under physiological conditions and can be administered orally or intravenously. However, PTG has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. PTG can also have off-target effects and can interact with other proteins in the body.
Orientations Futures
There are several future directions for research on PTG. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. PTG has been shown to have neuroprotective effects and can improve cognitive function, making it a promising candidate for these conditions. Another area of interest is the development of PTG analogs that can improve its solubility and reduce off-target effects. These analogs could potentially have improved therapeutic efficacy and fewer side effects. Lastly, the use of PTG in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
Conclusion:
In conclusion, PTG is a promising chemical compound with potential therapeutic applications. Its synthesis method is relatively simple, and it has been extensively studied for its anti-inflammatory, anti-tumor, and anti-convulsant properties. PTG exerts its therapeutic effects by modulating various biochemical pathways in the body and has been found to have several biochemical and physiological effects. While PTG has some limitations, there are several future directions for research on this compound, including its use in the treatment of neurodegenerative diseases and the development of PTG analogs.
Méthodes De Synthèse
The synthesis of PTG involves the reaction of 2-phenyl-5,6,7,8-tetrahydroquinazoline with glycine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
PTG has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-convulsant properties. PTG has also been shown to have neuroprotective effects and can improve cognitive function. It has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
2-amino-N-(2-phenyl-5,6,7,8-tetrahydroquinazolin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c17-9-15(21)19-13-7-4-8-14-12(13)10-18-16(20-14)11-5-2-1-3-6-11/h1-3,5-6,10,13H,4,7-9,17H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJHVTIUJLKUSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CN=C(N=C2C1)C3=CC=CC=C3)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(2-phenyl-5,6,7,8-tetrahydroquinazolin-5-YL)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)phenyl]urea](/img/structure/B5634558.png)
![4-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5634559.png)
![5-tert-butyl-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5634572.png)
![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B5634588.png)
![1-(6-methyl-2-phenylpyrimidin-4-yl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]piperidin-4-amine](/img/structure/B5634594.png)
![3-(3,4-dimethoxyphenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5634600.png)
![3-(2-{4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)pyridine](/img/structure/B5634604.png)


![(4S)-3-[2-(7-chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-4-isopropyl-1,3-oxazolidin-2-one](/img/structure/B5634620.png)
![1-methyl-4-{3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-phenylpiperazine](/img/structure/B5634621.png)

![1-(4-{[1-(2-phenylethyl)piperidin-4-yl]oxy}benzoyl)azetidin-3-ol](/img/structure/B5634651.png)
![(1S*,5R*)-6-benzyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5634659.png)